molecular formula C21H27N3O B6969967 N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide

N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide

Cat. No.: B6969967
M. Wt: 337.5 g/mol
InChI Key: HFZBTDVBCIGLAS-UHFFFAOYSA-N
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Description

N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a dimethyl group and an amino group linked to a cyclohexyl ring, which is further connected to a methylpyridine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic applications, such as its ability to modulate biological pathways or its efficacy as a drug candidate.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide include other benzamide derivatives with different substituents on the benzene ring or the amino group. Examples include:

  • N-methyl-4-aminobenzamide
  • 3-methyl-4-aminobenzamide
  • N-cyclohexyl-4-aminobenzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-14-9-10-17(21(25)22-3)13-19(14)24-18-8-4-7-16(12-18)20-15(2)6-5-11-23-20/h5-6,9-11,13,16,18,24H,4,7-8,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZBTDVBCIGLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2CCCC(C2)NC3=C(C=CC(=C3)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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